molecular formula C20H21Cl2N3O B11077882 N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide

N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide

Cat. No.: B11077882
M. Wt: 390.3 g/mol
InChI Key: JHGYSBYNDRMBRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide is a synthetic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a 2,4-dichlorobenzyl group attached to the benzimidazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring and the 2,4-dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide involves its interaction with specific molecular targets, including enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting essential biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the 2,4-dichlorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H21Cl2N3O

Molecular Weight

390.3 g/mol

IUPAC Name

N-[2-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-methylpropanamide

InChI

InChI=1S/C20H21Cl2N3O/c1-13(2)20(26)23-10-9-19-24-17-5-3-4-6-18(17)25(19)12-14-7-8-15(21)11-16(14)22/h3-8,11,13H,9-10,12H2,1-2H3,(H,23,26)

InChI Key

JHGYSBYNDRMBRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.